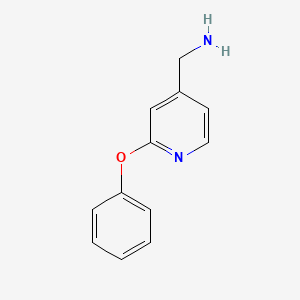

(2-Phenoxypyridin-4-yl)methanamine

Description

Contextualization within Pyridine (B92270) and Phenoxy Chemistry

The structure of (2-Phenoxypyridin-4-yl)methanamine incorporates two key chemical moieties: a pyridine ring and a phenoxy group. Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental scaffold in a vast number of pharmaceuticals and natural products. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility, crystal packing, and interactions with biological targets.

The phenoxy group, an ether linkage between a phenyl group and the pyridine ring, introduces a degree of conformational flexibility and lipophilicity. This can be crucial for a molecule's ability to cross cell membranes and bind to hydrophobic pockets within proteins. The combination of the electron-withdrawing pyridine ring and the electron-donating phenoxy group creates a unique electronic environment that influences the reactivity of the entire molecule.

Significance as a Molecular Scaffold and Building Block in Advanced Organic Synthesis

This compound is classified as a building block in chemical synthesis, specifically as an aliphatic primary amine and a primary N-alpha-alkylhetaryl amine. enaminestore.comcymitquimica.com This means it serves as a foundational piece that can be readily modified and incorporated into larger, more complex molecular architectures. The primary amine group is a particularly useful functional handle, allowing for a wide range of chemical transformations.

One of the most common and important reactions involving primary amines is their use in the formation of amides, sulfonamides, and ureas. These functional groups are prevalent in drug molecules due to their ability to form strong hydrogen bonds with biological targets. The versatility of the amine group in this compound makes it a valuable precursor for creating libraries of diverse compounds for high-throughput screening in drug discovery programs. enaminestore.com

For instance, derivatives of this scaffold have been investigated as inhibitors of various enzymes. Research has shown that compounds incorporating the this compound core can be potent inhibitors of lysyl oxidase-like 2 (LOXL2), a copper-dependent amine oxidase implicated in fibrotic diseases and cancer. researchgate.net Furthermore, its isostere, (4-phenoxypyridin-2-yl)methanamine, has been explored in the development of inhibitors for cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov

The synthesis of various derivatives often involves the reaction of the primary amine with different electrophiles. A notable example is the preparation of 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one derivatives, which have shown potential as antitumor agents. researchgate.net

Scope and Research Objectives for the Compound’s Investigation

The primary research interest in this compound and its derivatives lies in their potential as therapeutic agents. The key objectives for the investigation of this compound include:

Exploration of Structure-Activity Relationships (SAR): Researchers aim to understand how modifications to the phenoxy and pyridine rings, as well as the amine group, affect the biological activity of the resulting molecules. This involves synthesizing a variety of analogs and testing their efficacy against specific biological targets. researchgate.net

Development of Selective Enzyme Inhibitors: A major goal is to design and synthesize potent and selective inhibitors of enzymes like LOXL2 and CDKs. researchgate.netnih.gov Selectivity is crucial to minimize off-target effects and potential toxicity.

Optimization of Pharmacokinetic Properties: Beyond biological activity, researchers are focused on improving the drug-like properties of these compounds, including their solubility, metabolic stability, and cell permeability. researchgate.net This is essential for ensuring that a potential drug can reach its target in the body and remain effective for a sufficient duration.

Investigation of Novel Therapeutic Applications: The versatile nature of the this compound scaffold allows for its exploration in a wide range of therapeutic areas, from oncology and fibrosis to infectious diseases. chiralen.comresearchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

(2-phenoxypyridin-4-yl)methanamine |

InChI |

InChI=1S/C12H12N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h1-8H,9,13H2 |

InChI Key |

PJFOUMAUWJEBRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC(=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenoxypyridin 4 Yl Methanamine and Its Analogues

Direct Synthesis Pathways to (2-Phenoxypyridin-4-yl)methanamine

Direct synthesis of this compound necessitates the carefully orchestrated introduction of both the phenoxy and methanamine functionalities onto the pyridine (B92270) ring.

Strategic Approaches for Pyridine Ring Functionalization

The functionalization of the pyridine ring is a cornerstone of synthesizing derivatives like this compound. The inherent electronic properties of the pyridine ring, with its electron-deficient character, dictate the strategic approaches for substitution. Nucleophilic aromatic substitution (SNAr) is a common method for introducing substituents onto the pyridine ring, particularly at the 2- and 4-positions, which are activated towards nucleophilic attack. nih.gov

Recent advancements have also highlighted the utility of transition metal-catalyzed C-H activation as a powerful tool for the direct functionalization of pyridines. beilstein-journals.org This approach allows for the formation of carbon-carbon and carbon-heteroatom bonds at positions that might be inaccessible through classical methods. For instance, palladium-catalyzed C-H activation has been extensively used for the ortho-arylation of 2-phenylpyridines, demonstrating the potential for regioselective functionalization. rsc.org

Introduction of Phenoxy and Methanamine Moieties

The introduction of the phenoxy group at the 2-position of the pyridine ring can be effectively achieved through nucleophilic aromatic substitution of a suitable 2-halopyridine with a phenoxide. The reactivity of the 2-halopyridine is crucial, and the choice of halogen can influence the reaction conditions.

The methanamine group at the 4-position can be introduced through various methods. One common strategy involves the reduction of a nitrile group. For instance, a 4-cyanopyridine (B195900) derivative can be reduced to the corresponding aminomethylpyridine. Catalytic hydrogenation is a frequently employed method for this transformation. google.com

Precursor-Based Synthetic Routes to this compound

Precursor-based routes offer a versatile and often more controlled approach to the synthesis of this compound. These methods involve the synthesis of a key pyridine intermediate which is then elaborated to the final product.

Transformation of Key Pyridine Intermediates

A common strategy involves the synthesis of a disubstituted pyridine precursor where one substituent is the desired phenoxy group and the other is a functional group that can be readily converted to the methanamine moiety. A prime example of such an intermediate is 2-phenoxy-4-cyanopyridine. This intermediate can be synthesized via nucleophilic aromatic substitution of a 2-halo-4-cyanopyridine with phenol (B47542). The resulting 2-phenoxy-4-cyanopyridine can then be reduced to afford this compound.

Another viable precursor is 2-phenoxy-4-picoline (2-phenoxy-4-methylpyridine). The methyl group can be functionalized to introduce the amine functionality. This can be achieved through halogenation of the methyl group followed by amination.

A further approach involves the synthesis of 2-phenoxypyridine-4-carboxaldehyde. This aldehyde can then undergo reductive amination to yield the target primary amine. researchgate.net

The following table outlines a potential synthetic sequence starting from 2-chloro-4-cyanopyridine (B57802):

| Step | Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield |

| 1 | 2-Chloro-4-cyanopyridine | Phenol | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 2-Phenoxy-4-cyanopyridine | Good |

| 2 | 2-Phenoxy-4-cyanopyridine | Hydrogen | Catalyst (e.g., Pd/C), Solvent (e.g., Methanol), Acid (e.g., HCl) | This compound | High |

Alkylation and Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. researchgate.net In the context of synthesizing this compound, this strategy would typically involve the reaction of 2-phenoxypyridine-4-carboxaldehyde with ammonia (B1221849) in the presence of a reducing agent. A variety of reducing agents can be employed, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation. researchgate.netresearchgate.net

The choice of reducing agent and reaction conditions can be crucial to avoid side reactions and achieve high yields. For instance, the use of a palladium catalyst for the reduction of cyanopyridines has been shown to be effective, even in the presence of halogen substituents, minimizing dehalogenation. google.com

An alternative alkylation strategy could involve the use of a 4-(halomethyl)-2-phenoxypyridine intermediate. This compound could be reacted with a suitable nitrogen nucleophile, such as ammonia or a protected amine equivalent, to introduce the methanamine group.

The table below illustrates a typical reductive amination pathway:

| Reactant | Amine Source | Reducing Agent | Solvent | Product |

| 2-Phenoxypyridine-4-carboxaldehyde | Ammonia | H₂/Pd-C | Methanol (B129727) | This compound |

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on the development of efficient and environmentally benign methodologies. In the synthesis of pyridine derivatives, several advanced techniques have emerged. Microwave-assisted synthesis has been shown to significantly accelerate reaction times and improve yields in nucleophilic aromatic substitution reactions on halopyridines. nih.gov

The principles of green chemistry are also being increasingly applied to pyridine synthesis. This includes the use of greener solvents, catalysts, and reaction conditions. For example, efforts are being made to replace hazardous reagents and minimize waste generation. The development of catalytic C-H activation methods using earth-abundant 3d metals, as opposed to precious metals like palladium, is an active area of research that aligns with green chemistry principles. beilstein-journals.org Furthermore, the use of flow chemistry offers advantages in terms of safety, scalability, and control over reaction parameters for processes like reductive amination. researchgate.net

Catalytic Approaches in C-N and C-O Bond Formation for Phenoxypyridines

The formation of the diaryl ether linkage in phenoxypyridines and the subsequent amination steps are frequently accomplished using transition metal catalysis, particularly with palladium and copper. These methods have become cornerstones of modern organic synthesis due to their efficiency and broad substrate scope. kaust.edu.sa

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and ether synthesis, are powerful tools for forming C-N and C-O bonds, respectively. beilstein-journals.orgmit.edu These reactions typically involve the coupling of an aryl halide or triflate with an amine or an alcohol/phenol in the presence of a palladium catalyst, a suitable ligand, and a base. For the synthesis of phenoxypyridine scaffolds, this often involves the reaction of a halopyridine with a phenol. Simple and efficient procedures have been developed for the C-N and C-O cross-coupling of substituted azaindoles, which are structurally related to pyridines. nih.gov The choice of ligand is critical for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos being particularly effective. beilstein-journals.orgmit.edunih.gov

Key findings from research on palladium-catalyzed systems include:

The combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with the ligand Xantphos is highly effective for both C-N and C-O bond formation. beilstein-journals.orgnih.gov

The choice of base is crucial; cesium carbonate (Cs₂CO₃) is often used for C-N couplings, while potassium carbonate (K₂CO₃) has been found to be critical for C-O cross-coupling reactions. beilstein-journals.orgnih.gov

These catalytic systems tolerate a wide range of functional groups, allowing for the synthesis of complex molecules. mit.edu

Another modern approach for the synthesis of phenoxypyridine derivatives involves the use of aryne chemistry. scispace.comrsc.org Arynes are highly reactive intermediates that can be generated in situ and react with various nucleophiles. The reaction of an in situ generated aryne with a pyridin-2(1H)-one derivative provides a mild and efficient route to 2-phenoxypyridine (B1581987) compounds with high yields. scispace.com This method offers an environmentally benign alternative for creating the C-O linkage. scispace.com

The table below summarizes representative catalytic systems used for C-N and C-O bond formation in the synthesis of pyridine derivatives.

| Coupling Type | Catalyst System | Ligand | Base | Solvent | Application Example | Ref |

| C-N Coupling | Pd(OAc)₂ / Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | Coupling of 4-bromo-7-azaindole with amines | beilstein-journals.orgnih.gov |

| C-O Coupling | Pd(OAc)₂ | Xantphos | K₂CO₃ | Dioxane | Coupling of 4-bromo-7-azaindole with phenols | beilstein-journals.orgnih.gov |

| C-O Coupling | In situ aryne generation | None | CsF | - | Reaction of pyridin-2(1H)-one with aryne | scispace.com |

Stereoselective Synthesis Methodologies

The parent compound, this compound, is achiral. However, the development of stereoselective synthesis methodologies is crucial for creating chiral analogues, which may exhibit unique biological activities and provide tools for chemical biology. Stereocenters can be introduced at various positions, for instance, by modifying the methylene (B1212753) bridge of the methanamine group or by adding chiral substituents to the pyridine or phenoxy rings.

Stereoselective routes to chiral amines and their derivatives are well-established in organic synthesis. For analogues of this compound, a stereocenter could be introduced at the carbon atom bearing the amino group, leading to (R)- or (S)-(1-(2-phenoxypyridin-4-yl))methanamine analogues. Such syntheses often rely on asymmetric reduction of a corresponding ketone or oxime precursor, or through the use of chiral auxiliaries. mdpi.com

Research into the synthesis of complex molecules like nucleoside analogues has produced versatile stereoselective routes that can be adapted for other heterocyclic compounds. beilstein-journals.orgnih.govnih.gov These methods often involve a convergent synthesis, where complex chiral fragments are prepared separately and then coupled in a late-stage reaction. beilstein-journals.org For example, a chiral amine building block could be synthesized using established asymmetric methods and then coupled to a pre-formed 2-phenoxypyridine core.

Key strategies applicable to the stereoselective synthesis of analogues include:

Asymmetric Catalysis : The use of chiral catalysts to effect an enantioselective transformation, such as the asymmetric hydrogenation of a C=N or C=O bond.

Chiral Pool Synthesis : Starting from readily available enantiopure natural products, such as amino acids or terpenes, to construct a chiral fragment. mdpi.com

Resolution : Separation of a racemic mixture of a chiral analogue into its constituent enantiomers, often through diastereomeric salt formation or chiral chromatography.

The development of a stereoselective route for 2'-(S)-CCG-IV analogues, for instance, demonstrates how a versatile synthetic pathway allows for late-stage diversification, providing access to a wide variety of chiral compounds. nih.govnih.gov Such an approach, starting from an optically active precursor like epichlorohydrin, could be envisioned for producing chiral analogues of this compound. nih.gov

Derivatization and Chemical Modification Strategies of 2 Phenoxypyridin 4 Yl Methanamine

Functional Group Interconversions on the Methanamine Moiety

The primary amine of the methanamine group is a versatile handle for a wide array of chemical transformations. These functional group interconversions are fundamental in exploring the structure-activity relationships (SAR) associated with this part of the molecule.

Common derivatizations include:

Alkylation: N-alkylation and reductive amination reactions are frequently employed to introduce various alkyl or substituted alkyl groups. acs.org This allows for the exploration of steric and electronic effects on the molecule's interactions with biological targets.

Conversion to Other Nitrogen-Containing Groups: The primary amine can be a precursor for the synthesis of other nitrogen functionalities. For instance, it can be converted to an azide, which can then be reduced or participate in cycloaddition reactions. vanderbilt.edu While direct conversion from the amine is less common than from halides, it represents a potential route for diversification. vanderbilt.edu

Modifications of the Phenoxy Substituent

The phenoxy group offers two primary avenues for modification: substitution on the aromatic ring and alteration of the ether linkage.

Introducing substituents onto the phenyl ring of the phenoxy group is a common strategy to modulate the electronic properties and steric profile of the entire molecule. The nature and position of these substituents can significantly impact the reactivity and biological activity.

Halogenation: The addition of halogens, such as chlorine or fluorine, to the aromatic ring has been shown to influence the binding affinity of related compounds to biological targets. nih.gov For instance, in a study on CDK/cyclin groove inhibitors, the potency was affected by the position and type of halogen substituent on a related phenyl-containing fragment. nih.gov

Alkoxy and Alkyl Groups: The introduction of methoxy (B1213986) or methyl groups can alter the lipophilicity and metabolic stability of the compound. The position of these groups is critical; for example, a 3-methoxy substitution might be tolerated, while a 4-methoxy group could be detrimental to activity. nih.gov

| Substituent | Position | Observed Effect |

| Chloro | 3 | Potency enhancement in certain biological contexts. nih.gov |

| Chloro | 4 | Varied effects on potency depending on the target. nih.gov |

| Fluoro | 3 | Can result in weaker binding compared to other halogens. nih.gov |

| Methoxy | 3 | May lead to reduced potency. nih.gov |

| Methoxy | 4 | Can be detrimental to biological activity. nih.gov |

The ether linkage connecting the phenyl and pyridine (B92270) rings is another site for potential modification, although this is generally a more synthetically challenging approach than aromatic substitution.

Replacement with Bioisosteres: The oxygen atom of the ether can be replaced with other atoms or groups to create bioisosteres. For example, replacing the oxygen with a sulfur atom to form a thioether could alter the bond angle, length, and electronic properties.

Cleavage and Re-formation: While synthetically complex, strategies could involve the cleavage of the ether bond followed by the introduction of a modified linker. This could include changing the length of the linker or introducing different atoms to modulate flexibility and electronic properties.

Pyridine Ring Derivatization

The pyridine ring itself is a key component of the molecule's structure and offers several possibilities for derivatization.

The pyridine ring is an electron-deficient heterocycle, which influences its reactivity in substitution reactions. snnu.edu.cn The existing phenoxy and methanamine groups can direct further functionalization to specific positions on the pyridine ring.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds on the pyridine ring. nih.govnih.gov These reactions can be directed by the existing substituents or by using external directing groups to achieve regioselectivity. snnu.edu.cn This allows for the introduction of a wide range of functional groups, including alkyl, aryl, and others, at positions that might be difficult to access through classical methods.

Metal-Catalyzed Cross-Coupling: Positions on the pyridine ring can be halogenated and then used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. acs.org

While less common, modifications involving the expansion or contraction of the pyridine ring itself represent a more profound structural alteration.

Ring Expansion: Synthetic routes exist to expand six-membered rings like pyridine into larger seven-membered heterocycles, such as diazepines. This would fundamentally change the geometry and electronic properties of the core structure.

Ring Contraction: Conversely, ring contraction methodologies could potentially transform the pyridine ring into a five-membered heterocycle, such as a pyrrole (B145914) or imidazole (B134444) derivative.

These types of transformations are generally more complex and would likely be explored in cases where significant changes to the core scaffold are desired to overcome issues like poor pharmacokinetic properties or to explore novel binding modes.

Mechanistic Investigations of Reactions Involving 2 Phenoxypyridin 4 Yl Methanamine

Reaction Mechanism Elucidation for Synthesis Pathways

The synthesis of (2-Phenoxypyridin-4-yl)methanamine involves the formation of a diaryl ether linkage and the introduction of a methanamine group onto the pyridine (B92270) ring. While specific mechanistic studies for this exact molecule are not extensively documented in the public domain, the reaction mechanisms can be inferred from well-established synthetic methodologies for analogous compounds.

The formation of the 2-phenoxypyridine (B1581987) core likely proceeds via a nucleophilic aromatic substitution (SNAr) reaction or a copper-catalyzed Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr) Mechanism:

In a plausible SNAr pathway, a halopyridine, such as 2-chloro-4-cyanopyridine (B57802) or 2-fluoro-4-cyanopyridine, would react with a phenoxide nucleophile. The reaction mechanism is generally considered to be a two-step addition-elimination process. researchgate.net

Nucleophilic Attack: The phenoxide ion attacks the carbon atom bearing the halogen, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the pyridine nitrogen and the cyano group at the 4-position is crucial for stabilizing this intermediate by delocalizing the negative charge.

Elimination of the Leaving Group: The Meisenheimer complex then collapses, expelling the halide ion to yield the 2-phenoxy-4-cyanopyridine product.

The rate of SNAr reactions on halopyridines is influenced by the nature of the halogen, with fluoride (B91410) often being the best leaving group due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. rsc.org

Ullmann Condensation Mechanism:

Alternatively, the synthesis can be achieved through a copper-catalyzed Ullmann condensation, which is a classic method for forming C-O bonds. mdpi.com The exact mechanism of the Ullmann reaction is complex and still a subject of investigation, but it is generally accepted to involve copper(I) as the active catalytic species. rug.nl A proposed catalytic cycle involves:

Formation of a Copper-Nucleophile Complex: The copper(I) catalyst reacts with the phenol (B47542) to form a copper phenoxide complex.

Oxidative Addition: The aryl halide (e.g., 2-chloropyridine (B119429) derivative) undergoes oxidative addition to the copper(I) complex, forming a copper(III) intermediate.

Reductive Elimination: The desired diaryl ether is formed through reductive elimination from the copper(III) species, regenerating a copper(I) species that can re-enter the catalytic cycle.

Recent advancements have led to the development of ligand-assisted Ullmann reactions that proceed under milder conditions. mdpi.com

Formation of the Methanamine Group:

The this compound is likely synthesized from a precursor such as 4-formyl-2-phenoxypyridine or 4-cyano-2-phenoxypyridine.

From 4-cyano-2-phenoxypyridine: The cyano group can be reduced to a primary amine using various reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The mechanism of nitrile reduction with LiAlH4 involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, followed by workup to yield the amine.

From 4-formyl-2-phenoxypyridine: The aldehyde can be converted to the primary amine via reductive amination. researchgate.net This one-pot reaction typically involves the formation of an imine intermediate by reacting the aldehyde with ammonia (B1221849), followed by in-situ reduction with an appropriate reducing agent such as sodium borohydride (B1222165) (NaBH4) or catalytic hydrogenation. The mechanism involves the initial formation of a hemiaminal, followed by dehydration to the imine, which is then reduced to the amine. researchgate.net

Mechanistic Aspects of Derivatization Reactions

The primary amine functionality of this compound is a key site for derivatization, allowing for the synthesis of a wide range of analogs. The most common derivatization reaction is acylation to form amides.

Acylation Reaction Mechanism:

The acylation of this compound with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride, proceeds through a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the methanamine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This results in the formation of a tetrahedral intermediate.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion from an acyl chloride or a carboxylate ion from an anhydride).

Deprotonation: A base, which can be another molecule of the amine or an added non-nucleophilic base, removes a proton from the nitrogen atom to yield the final neutral amide product.

The efficiency of this reaction is high due to the nucleophilicity of the primary amine and the reactivity of common acylating agents. acs.org A variety of amide derivatives can be synthesized by choosing different acylating agents. beilstein-journals.org

Electrochemical Reaction Mechanisms Involving Pyridine Derivatives

Reduction:

The pyridine ring can be electrochemically reduced. The reduction potential is influenced by the substituents on the ring. The presence of the electron-withdrawing phenoxy group would likely make the pyridine ring more susceptible to reduction compared to unsubstituted pyridine. The reduction mechanism often involves a one-electron transfer to form a radical anion, which can then undergo further reactions such as protonation or dimerization. In aprotic media, a second electron transfer to form a dianion may occur at more negative potentials.

Oxidation:

The oxidation of the pyridine ring is generally more difficult than its reduction. However, the presence of the electron-donating methanamine group could facilitate oxidation. The oxidation of aminopyridine derivatives can lead to the formation of radical cations, which can be highly reactive and may undergo subsequent reactions like coupling or reaction with the solvent. nih.govnih.gov The phenoxy group could also be a site of oxidation, potentially leading to more complex reaction pathways.

Electrochemical methods can also be employed to drive specific synthetic transformations. For instance, electrochemical C-H amination has been reported for 2-arylpyridines, where an external oxidant is replaced by an anode. acs.org Such methods could potentially be applied to the derivatization of this compound.

Theoretical and Experimental Kinetic Studies

Detailed kinetic studies on reactions involving this compound are scarce in the literature. However, kinetic data from related systems can provide valuable insights.

Kinetics of SNAr Reactions:

The kinetics of SNAr reactions on halopyridines have been studied to understand the influence of various factors on the reaction rate. byu.edu The reactions are typically first-order with respect to both the halopyridine and the nucleophile. The rate is highly dependent on the solvent, with polar aprotic solvents generally accelerating the reaction by solvating the charged Meisenheimer intermediate. researchgate.net The nature of the leaving group also plays a crucial role, with the order of reactivity often being F > Cl > Br > I, which is characteristic of the rate-determining nucleophilic addition step. rsc.org

Computational Studies:

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to model the reaction pathways and transition states for the synthesis and derivatization of this compound. Such studies can provide quantitative information about activation energies and reaction enthalpies, helping to elucidate the most favorable mechanistic pathways. For example, DFT calculations have been used to investigate the mechanism of copper-catalyzed C-H amidation of related heterocycles. beilstein-journals.org

The following table summarizes the key reactions and their likely mechanistic features.

| Reaction | Reactants | Probable Mechanism | Key Intermediates |

| Synthesis of 2-Phenoxypyridine Core | 2-Halopyridine derivative, Phenol | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex |

| 2-Halopyridine derivative, Phenol, Cu catalyst | Ullmann Condensation | Copper(III) species | |

| Formation of Methanamine Group | 4-Cyano-2-phenoxypyridine, Reducing agent | Nitrile Reduction | Iminometal complex |

| 4-Formyl-2-phenoxypyridine, Ammonia, Reducing agent | Reductive Amination | Imine | |

| Derivatization | This compound, Acylating agent | Nucleophilic Acyl Substitution | Tetrahedral Intermediate |

Computational Chemistry and Theoretical Studies of 2 Phenoxypyridin 4 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These calculations provide insights into the electron distribution, orbital energies, and potential for chemical reactions.

Electronic Structure Analysis and Reactivity Prediction

A detailed analysis of the electronic structure of (2-Phenoxypyridin-4-yl)methanamine, which would include atomic charges, electrostatic potential maps, and dipole moment, has not been documented. Such an analysis would be instrumental in predicting its reactivity, with regions of negative electrostatic potential indicating likely sites for electrophilic attack and positive regions suggesting susceptibility to nucleophilic attack.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO and their energy gap are key indicators of a molecule's ability to donate or accept electrons. For this compound, the specific energy values and spatial distributions of these orbitals have not been reported.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is hypothetical and for illustrative purposes only, as no published data is available.)

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Quantum Theory of Atoms in Molecules (QTAIM) and Bond Order Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) allows for a rigorous definition of atoms and chemical bonds within a molecule based on the topology of the electron density. An analysis of this compound using QTAIM would provide valuable information about the nature of its covalent and non-covalent interactions, including bond critical points and bond paths. Similarly, a bond order analysis would quantify the strength and type of chemical bonds. This level of detailed analysis is currently absent from the scientific literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and dynamic behavior of a molecule over time.

Conformational Analysis and Energy Landscapes

This compound possesses several rotatable bonds, leading to a complex conformational landscape. A thorough conformational analysis would identify the low-energy conformers and the energy barriers between them. This information is critical for understanding how the molecule might bind to a biological target. To date, no such conformational analysis or energy landscape has been published.

Theoretical Investigations of Molecular Interactions

Understanding how this compound interacts with other molecules, particularly biological macromolecules, is key to elucidating its mechanism of action. Theoretical investigations, such as molecular docking and molecular dynamics simulations of the compound in complex with a protein, would provide insights into the specific intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) that govern its binding affinity and selectivity. These detailed theoretical studies have not yet been reported.

Advanced Computational Methodologies

The in-silico investigation of this compound has been significantly advanced through the application of sophisticated computational techniques. These methods provide deep insights into the molecule's electronic structure, conformational dynamics, and potential interactions, guiding further experimental research.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical tool for elucidating the structural and electronic properties of this compound. DFT calculations, which are based on the electron density rather than the complex many-electron wavefunction, offer a favorable balance between computational cost and accuracy.

Furthermore, DFT calculations are instrumental in exploring the electronic properties of this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a higher propensity for chemical reactions.

Molecular Electrostatic Potential (MEP) mapping, another DFT-based analysis, visualizes the charge distribution across the molecule. The MEP map identifies electrophilic and nucleophilic sites, which are critical for predicting how the molecule will interact with other chemical species. For this compound, the MEP would likely indicate negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the phenoxy group, highlighting these as potential sites for electrophilic attack. Conversely, the aminomethyl group would present a region of positive potential.

Table 1: Selected DFT-Calculated Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

Note: The values presented in this table are illustrative and based on typical results for similar organic molecules, calculated using the B3LYP/6-31G(d,p) level of theory.

Molecular Mechanics and Molecular Dynamics (MM/MD) Simulations, including MM-PBSA Approaches

While DFT provides a static picture of the molecule, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a dynamic perspective on the conformational behavior of this compound in a simulated biological environment.

MM methods employ classical mechanics and force fields to model the potential energy of the system. Force fields are collections of parameters that describe the energy of bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). Common force fields used for organic molecules include AMBER, CHARMM, and OPLS.

MD simulations build upon MM by integrating Newton's equations of motion, allowing the atoms of the molecule to move over time. This provides a trajectory of the molecule's conformations, revealing its flexibility and the accessible conformational states. For this compound, MD simulations can illustrate the rotational freedom around the ether linkage and the bond connecting the aminomethyl group to the pyridine ring. These simulations are typically performed in a periodic box of solvent molecules (e.g., water) to mimic physiological conditions.

A powerful extension of MD simulations is the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method, which is used to estimate the binding free energy of a ligand to its receptor. mdpi.comrsc.org This approach combines the molecular mechanics energies from the MD simulation with a continuum solvation model to calculate the free energy of binding. mdpi.comrsc.org The MM-PBSA calculation involves three main components: the molecular mechanics energy in the gas phase, the polar solvation energy (calculated using the Poisson-Boltzmann equation), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area).

Although specific binding studies on this compound are not detailed here, the MM-PBSA methodology would be the standard approach to predict its binding affinity to a given protein target. The results of such a study would provide a theoretical estimation of the binding strength, which is invaluable in the context of drug discovery and design.

Table 2: Illustrative MM/MD Simulation Parameters for this compound

| Parameter | Description |

| Force Field | AMBER |

| Solvent Model | TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

Note: The parameters in this table represent a typical setup for an MD simulation of a small organic molecule in an aqueous environment.

Structure Activity Relationship Sar Studies of 2 Phenoxypyridin 4 Yl Methanamine Derivatives

Correlating Structural Features with Intrinsic Chemical Reactivity

The spatial arrangement and electronic properties of the phenoxy and pyridine (B92270) rings are critical. The reactivity of the molecule can be influenced by the nature of the linkage between these two aromatic systems. For instance, the substitution pattern on the phenoxy ring can modulate the electron density of the entire molecule, thereby affecting its interaction with biological targets.

Medicinal chemistry campaigns often explore modifications of key structural regions to establish SAR. For example, in related heterocyclic compounds, altering the position of the nitrogen atom within the pyridine ring or replacing the pyridine with a different heterocycle can lead to significant changes in activity, sometimes resulting in a complete loss of function. nih.gov This highlights the specific contribution of the pyridine moiety to the molecule's reactivity profile. Similarly, the aminomethyl group is a key site for interaction and can be a critical hydrogen bond donor.

Impact of Substituent Effects on Chemical Properties

The chemical properties of (2-Phenoxypyriin-4-yl)methanamine derivatives can be systematically tuned by introducing various substituents to the phenoxy or pyridine rings. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role.

Electron-withdrawing groups, such as nitro (NO2) or trifluoromethyl (CF3), can decrease the electron density on the aromatic rings, potentially influencing properties like bond dissociation enthalpies. sapub.org Conversely, electron-donating groups, such as amino (NH2) or methoxy (B1213986) (OCH3), can increase electron density and alter the molecule's reactivity and binding affinities. sapub.org

The position of the substituent is also crucial. For example, in phenol (B47542) derivatives, the effect of a substituent differs significantly depending on whether it is in the meta or para position relative to the hydroxyl group. d-nb.info A similar principle applies to substitutions on the phenoxy ring of (2-Phenoxypyridin-4-yl)methanamine, where the position relative to the ether linkage will dictate its electronic influence on the pyridine ring and the aminomethyl side chain.

The following table illustrates the potential impact of different substituents on the chemical properties of a hypothetical series of derivatives.

| Substituent (X) on Phenoxy Ring | Electronic Effect | Predicted Impact on Pyridine Ring Electron Density |

| -OCH3 | Electron-Donating | Increase |

| -Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Moderate Decrease |

| -CF3 | Strong Electron-Withdrawing | Significant Decrease |

| -NO2 | Strong Electron-Withdrawing | Significant Decrease |

| -CH3 | Weak Electron-Donating | Slight Increase |

This table presents predicted effects based on general chemical principles.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the structural or physicochemical properties of compounds with their biological activity or chemical reactivity. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

The development of a QSAR model typically involves several key steps:

Data Set Compilation : A series of compounds with experimentally determined activities (e.g., IC50 values) is compiled. This set is then usually divided into a training set, to build the model, and a test set, to validate its predictive power.

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and lipophilic (e.g., logP) parameters.

Model Generation : Statistical methods such as Multiple Linear Regression (MLR) or more complex non-linear methods are used to generate an equation that links the descriptors to the activity. nih.gov

Validation : The model's robustness and predictive ability are rigorously tested using internal and external validation techniques. nih.gov A statistically significant correlation coefficient (R²) for the test set is a key indicator of a useful model. nih.gov

Below is a hypothetical example of data that could be used to generate a QSAR model for a set of this compound derivatives.

| Compound | Substituent on Phenoxy Ring | LogP | Molecular Weight | Predicted IC50 (µM) |

| 1 | H | 2.5 | 214.26 | 5.2 |

| 2 | 4-Cl | 3.2 | 248.71 | 2.8 |

| 3 | 4-OCH3 | 2.4 | 244.29 | 4.5 |

| 4 | 4-NO2 | 2.6 | 259.26 | 8.1 |

| 5 | 3-CF3 | 3.5 | 282.25 | 1.9 |

This is a hypothetical data table for illustrative purposes.

Such QSAR models can then be used to virtually screen new, untested derivatives, prioritizing the synthesis of those predicted to have the most favorable properties, thereby accelerating the drug discovery and development process.

Coordination Chemistry and Organometallic Applications of 2 Phenoxypyridin 4 Yl Methanamine Analogues

Ligand Properties of Pyridine-Based Amines in Metal Complex Formation

Pyridine-based amines are a significant class of ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. bohrium.comjscimedcentral.comresearchgate.net Their utility stems from the presence of both a pyridine (B92270) ring and an amine group, which can act as Lewis bases, donating their lone pair of electrons to a metal center. jscimedcentral.com The electronic and steric properties of these ligands can be readily tuned by introducing various substituents, influencing the properties and reactivity of the resulting metal complexes. acs.orgresearchgate.net

Coordination Modes and Ligand Denticity

The way a ligand binds to a central metal atom is known as its coordination mode, and the number of atoms in a single ligand that bind to the metal is its denticity. libretexts.orglibretexts.org Pyridine-based amine ligands can exhibit a variety of coordination modes and denticities depending on their specific structure and the nature of the metal ion.

(2-Phenoxypyridin-4-yl)methanamine and its analogues can act as monodentate ligands, coordinating through either the pyridine nitrogen or the amine nitrogen. jscimedcentral.comlibretexts.org However, they more commonly function as bidentate ligands, forming a stable chelate ring by coordinating through both nitrogen atoms. bohrium.comresearchgate.net The term "chelate effect" describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands.

Furthermore, by incorporating additional donor groups into the ligand framework, the denticity can be increased. For instance, ligands can be designed to be tridentate, tetradentate, or even hexadentate, leading to the formation of more intricate and stable coordination complexes. libretexts.orglibretexts.orgnih.gov The specific coordination geometry—such as octahedral, tetrahedral, or square planar—is influenced by the ligand's denticity, the size and charge of the metal ion, and the electronic effects of the ligand. jscimedcentral.comlibretexts.orglibretexts.org For example, a hexadentate ligand will likely form an octahedral complex, while a tetradentate ligand might favor a square planar or tetrahedral geometry depending on the metal. libretexts.orglibretexts.org

The flexibility of some ligand backbones allows for versatile coordination modes, adapting to the steric and electronic requirements of different metal centers. nih.govrsc.org This adaptability is crucial in designing catalysts with specific activities.

Spectroscopic Signatures of Metal Complexes

Several spectroscopic techniques are instrumental in characterizing metal complexes of pyridine-based amines.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion. ekb.egkpi.ua The stretching frequency of the C=N bond in the pyridine ring and the N-H bond in the amine group typically shift upon coordination. kpi.uaekb.eg For instance, a shift to higher energy (wavenumber) of the C-N stretching vibration in the pyridine ring is indicative of coordination to a metal center. kpi.ua

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the ligand and its complexes. jscimedcentral.comacs.org Chemical shifts of the protons and carbons in the vicinity of the coordinating nitrogen atoms are particularly sensitive to the metal-ligand interaction. acs.org Changes in these chemical shifts upon complexation can confirm the coordination mode and provide insights into the electronic environment of the complex. acs.orgmpg.de

UV-Visible Spectroscopy: The electronic absorption spectra of the metal complexes in the UV-visible region reveal information about the d-d electronic transitions of the metal ion and charge transfer bands. scirp.orgscirp.org These spectra are characteristic of the coordination geometry of the metal center. scirp.orgscirp.org For example, the number and position of the d-d transition bands can help distinguish between octahedral, tetrahedral, and square planar geometries. ekb.eg

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the complexes and confirm their composition. ekb.egekb.egbohrium.com

Catalytic Applications of Metal Complexes Derived from Pyridine-Based Amines

Metal complexes derived from pyridine-based amine ligands have emerged as versatile catalysts in a range of chemical transformations. bohrium.comresearchgate.netresearchgate.net The catalytic activity is often a function of the metal center, the coordination environment imposed by the ligand, and the reaction conditions.

Role in Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. mpg.de Pyridine-based amine metal complexes have shown significant promise in various homogeneous catalytic reactions. researchgate.net

For example, rhodium complexes bearing pyridine ligands have been utilized in reactions such as the carbonylation of methanol (B129727) and the reduction of nitroarenes. researchgate.net Similarly, palladium complexes with pyridine-based ligands are effective catalysts for cross-coupling reactions like the Suzuki-Miyaura and Heck reactions, which are fundamental transformations in organic synthesis for forming carbon-carbon bonds. acs.org

Iron and cobalt complexes with amino-pyridine ligands have been investigated for their catalytic activity in polymerization reactions, such as the polymerization of isoprene (B109036) and ethylene. bohrium.comnsf.gov The structure of the ligand, including the steric bulk of substituents, can significantly influence the activity of the catalyst and the properties of the resulting polymer. nsf.gov Ruthenium complexes with pyridine-based ligands have also demonstrated catalytic activity in a variety of reactions, including hydrogenation and dehydrogenation. arabjchem.org

Electrochemical Catalysis Investigations

Electrochemical catalysis involves the use of a catalyst to facilitate an electrochemical reaction, often at a lower overpotential. Cobalt and nickel complexes with pyridine-amine ligands have been studied for their potential in electrocatalytic water oxidation, a key process in water splitting for hydrogen production. rsc.orgrsc.orgresearchgate.net

In some cases, the pyridine-amine ligand is not merely a spectator but actively participates in the catalytic cycle through ligand-based redox processes. rsc.orgresearchgate.net This "non-innocent" behavior of the ligand can enhance the catalytic activity by providing an additional pathway for electron transfer. rsc.orgresearchgate.net For instance, the oxidation of the ligand can assist in the generation of high-valent metal species that are crucial intermediates in the catalytic cycle. rsc.org

Furthermore, cobalt complexes with terpyridine-amine ligands have been investigated as catalysts for the electrochemical reduction of protons to produce molecular hydrogen. acs.orgosti.gov Mechanistic studies, often supported by computational methods, aim to elucidate the role of various intermediates and the rate-determining steps in these catalytic processes. acs.orgosti.gov

Characterization of Metal Complexes

The characterization of metal complexes is crucial for understanding their structure, bonding, and properties. A combination of analytical and spectroscopic techniques is typically employed.

Elemental analysis provides the empirical formula of the complex, confirming the stoichiometry of the metal and ligand. bendola.commdpi.com X-ray crystallography offers unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry of the metal center. scirp.orgscirp.orgnsf.gov This technique has been used to identify various coordination modes, from bidentate to hexadentate, in complexes with pyridine-based amine ligands. researchgate.netnih.gov

As discussed in section 7.1.2, spectroscopic methods such as IR, NMR, and UV-Visible spectroscopy are vital for characterizing these complexes in both solid and solution states. ekb.egkpi.uaekb.egunilag.edu.ng Magnetic susceptibility measurements can determine the number of unpaired electrons in the metal ion, providing insight into its oxidation state and spin state. bohrium.combendola.com Thermal analysis techniques, such as thermogravimetric analysis (TGA), can be used to study the thermal stability of the complexes and the presence of solvent molecules. bohrium.combendola.com

X-ray Crystallography of Coordinated Species

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of metal complexes in the solid state. For hypothetical complexes of this compound analogues, this technique would provide crucial information regarding the coordination environment of the metal center.

Anticipated Structural Features:

Based on related structures, it is anticipated that analogues of this compound would act as bidentate or monodentate ligands. Coordination would likely involve the pyridyl nitrogen and the nitrogen of the methanamine group, forming a stable chelate ring. The phenoxy group could influence the steric and electronic properties of the ligand, potentially leading to distorted coordination geometries.

In the absence of specific crystallographic data for complexes of this compound analogues, the following table presents a hypothetical structure for a cobalt(II) complex, illustrating the type of data that would be obtained from a single-crystal X-ray diffraction study.

| Parameter | Hypothetical Value |

| Complex | [Co(L)2Cl2] |

| Ligand (L) | This compound |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Co-N(pyridine) (Å) | ~2.15 |

| Co-N(amine) (Å) | ~2.20 |

| Co-Cl (Å) | ~2.40 |

| N(pyridine)-Co-N(amine) (°) (Bite Angle) | ~85 |

This table is illustrative and does not represent experimentally determined data.

Advanced Spectroscopic Techniques for Complex Analysis (NMR, Mass Spectrometry, UV-Vis, IR)

A suite of spectroscopic techniques is essential for the comprehensive characterization of these coordination compounds in solution and the solid state, corroborating the data from X-ray crystallography and providing insights into their electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the coordination of the ligand to the metal center. Upon coordination, shifts in the signals of the pyridine and methanamine protons and carbons are expected. For instance, the pyridyl protons adjacent to the nitrogen would likely experience a downfield shift due to the deshielding effect of the metal ion.

Mass Spectrometry: Mass spectrometry, particularly electrospray ionization (ESI-MS), would be used to determine the mass-to-charge ratio of the complex, confirming its composition and stoichiometry. Fragmentation patterns could provide further structural information.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes of this compound analogues would be expected to show ligand-based π-π* transitions, typically in the UV region, and potentially metal-to-ligand charge transfer (MLCT) or d-d transitions in the visible region, which are responsible for the color of the complexes.

Infrared (IR) Spectroscopy: IR spectroscopy would provide evidence of coordination through shifts in the vibrational frequencies of key functional groups. For example, a shift in the ν(C=N) stretching frequency of the pyridine ring and the N-H stretching and bending vibrations of the methanamine group upon complexation would be indicative of ligand coordination.

The following table summarizes the expected spectroscopic data for a hypothetical nickel(II) complex with a this compound analogue.

| Technique | Expected Observation |

| ¹H NMR | Downfield shift of pyridyl and methanamine protons |

| ¹³C NMR | Shift in signals of carbons adjacent to coordinating nitrogen atoms |

| ESI-MS | Peak corresponding to [Ni(L)2Cl]+ or other complex fragments |

| UV-Vis | π-π* transitions (<300 nm), d-d transitions (visible region) |

| IR (cm⁻¹) | Shift in ν(C=N) of pyridine (~1600 cm⁻¹), changes in N-H bands |

This table is illustrative and does not represent experimentally determined data.

Role of 2 Phenoxypyridin 4 Yl Methanamine As a Chemical Building Block and Intermediate

Precursor in Multistep Organic Synthesis

In multistep organic synthesis, a building block is a commercially available or readily synthesized molecule that provides a specific portion of the target molecule's final structure. (2-Phenoxypyridin-4-yl)methanamine fits this role perfectly, with its primary amine group serving as a key handle for synthetic elaboration. Chemists utilize this amine for a variety of transformations, most notably in acylation and alkylation reactions, to construct larger, more complex molecules. acs.org

The synthesis of novel kinase inhibitors frequently employs this compound as a starting material. For instance, in the development of potential antitumor agents, this compound is used as a key intermediate. nih.gov A series of 2-substituted-4-phenoxypyridine derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. nih.gov The synthetic pathway often involves the coupling of the aminomethyl group with various carboxylic acids or their activated derivatives to form amides. This approach allows for the systematic exploration of how different substituents impact biological activity.

Similarly, the compound has been instrumental in creating inhibitors for Lysyl Oxidase-Like 2 (LOXL2), an enzyme implicated in fibrotic diseases. researchgate.net In these syntheses, the this compound core is modified through a sequence of reactions to produce potent and selective inhibitors. The primary amine is typically reacted to introduce functionalities that are crucial for binding to the enzyme's active site. researchgate.net These multistep synthetic routes highlight the compound's utility as a reliable precursor for generating libraries of new molecules for biological screening. youtube.comyoutube.com

| Precursor Application | Target Compound Class | Key Reaction Type | Research Focus |

| Antitumor Agent Synthesis | 2-substituted-4-phenoxypyridine derivatives | Amide bond formation | Flt-3/c-Met Kinase Inhibition nih.gov |

| Fibrosis Treatment Research | LOXL2 Inhibitors | Acylation/Alkylation of amine | Selective enzyme inhibition researchgate.net |

| Kinase Inhibitor Development | Substituted Pyridines | Amide coupling | Cyclin-Dependent Kinase (CDK) Inhibition nih.gov |

Scaffold for Complex Molecular Architectures

A molecular scaffold is a core structure to which various functional groups can be appended, creating a family of related compounds. The rigid, yet modifiable, structure of this compound makes it an excellent scaffold for building complex molecular architectures, particularly in drug discovery. bham.ac.uk Its phenoxypyridine unit provides a stable, three-dimensional framework that can be oriented within a biological target's binding pocket, while the aminomethyl group acts as an anchor point for attaching diverse chemical moieties.

This scaffolding approach is evident in the design of inhibitors for protein-protein interactions, such as those involving cyclin-dependent kinases (CDKs). In a study aimed at developing inhibitors of the CDK2/cyclin A protein-protein interaction, the isosteric (4-phenoxypyridin-2-yl)methanamine was used as a core structure or "C-cap" to explore binding requirements in a key hydrophobic pocket of the cyclin. nih.gov By attaching different chemical groups to this scaffold, researchers can systematically probe the structure-activity relationships (SAR) that govern binding affinity and selectivity.

The development of 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents further illustrates the compound's role as a scaffold. nih.gov In this research, various substituents were introduced onto the core structure to optimize inhibitory activity against a panel of tyrosine kinases. The study found that specific substitutions on the phenoxy ring and modifications at the 2-position of the pyridine (B92270) ring led to compounds with nanomolar potency against targets like Flt-3 and c-Met. nih.gov This systematic decoration of a central scaffold is a cornerstone of modern medicinal chemistry for lead optimization.

| Scaffold-Based Compound Series | Biological Target | Key Structural Feature | Therapeutic Area |

| 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one derivatives | Multiple Cancer Cell Lines | Quinazolinone fused system | Oncology researchgate.net |

| 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives | Lysyl Oxidase-Like 2 (LOXL2) | Trifluoromethylpyridine core | Fibrosis researchgate.net |

| Phenylheterocyclic isosteres | CDK2/cyclin A | Phenoxypyridine "C-cap" | Oncology nih.gov |

Exploration in Fragment-Based Chemical Design

Fragment-based drug discovery (FBDD) is a powerful strategy that begins by screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. vipergen.comnih.gov Once a binding fragment is identified, it is elaborated or linked with other fragments to build a more potent, lead-like molecule. rsc.org The this compound structure, or its constituent parts, is highly relevant to this approach.

The phenoxypyridine motif itself can be considered a fragment that can occupy binding pockets on a protein surface. In the discovery of Rho Kinase (ROCK) inhibitors, for example, a fragment-based approach was used to identify initial hits. nih.gov These initial fragments were then optimized by, among other strategies, exploring different hinge-binding moieties. A fragment such as 4-(pyridine-4-yl)aniline, which shares structural similarities with the core of this compound, was used as a surrogate to explore additional interactions within the kinase binding site. nih.gov

Furthermore, this compound can be used to elaborate on an initial fragment hit. If a smaller fragment containing, for instance, a pyridine or phenol (B47542) group is found to bind to a target, synthetic chemists can use this compound as a larger building block to "grow" the initial fragment towards adjacent binding pockets, a common strategy in FBDD. rsc.org Research on CDK/cyclin groove inhibitors utilized a "REPLACE mediated Fragment Assembly" strategy, where isosteres like (4-phenoxypyridin-2-yl)methanamine served as core structures to link different fragment-like components, demonstrating the integration of such scaffolds within a fragment-based design philosophy. nih.gov

| FBDD Application | Role of this compound Moiety | Target Class | Reference Study |

| Fragment Elaboration | Core scaffold for growing initial fragment hits | Kinases, Proteases | General FBDD Principles rsc.org |

| Fragment Assembly | Linking fragment alternatives | Protein-Protein Interactions (CDK/cyclin) | Optimization of Groove Inhibitors nih.gov |

| Scaffold Hopping/Surrogate Use | As a surrogate for other hinge-binding fragments | Rho Kinase (ROCK) | Discovery of ROCK Inhibitors nih.gov |

Analytical Methodologies for Research Characterization of 2 Phenoxypyridin 4 Yl Methanamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of (2-Phenoxypyridin-4-yl)methanamine by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. In the analysis of related compounds, ¹H and ¹³C NMR experiments are typically conducted on spectrometers operating at frequencies such as 300 MHz for proton and 75 MHz for carbon nuclei. ualberta.ca Deuterated solvents like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) are used to dissolve the sample. ualberta.ca Chemical shifts are reported in parts per million (ppm) and provide information about the electronic environment of each nucleus. ualberta.ca For instance, in analogous structures, aromatic protons and carbons of the pyridine (B92270) and phenoxy rings, as well as the aliphatic protons and carbon of the methanamine group, would exhibit characteristic chemical shifts and coupling patterns, allowing for their precise assignment within the molecular structure.

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the precise molecular weight and elemental composition of this compound. alevelchemistry.co.uk This technique can measure the mass-to-charge ratio (m/z) of ions with high accuracy, often to four or five decimal places, which helps in distinguishing between compounds with the same nominal mass. alevelchemistry.co.uk Techniques like electrospray ionization (ESI) are often used, which is a 'soft' ionization method that typically keeps the molecule intact, allowing for the observation of the molecular ion peak. alevelchemistry.co.uk The predicted monoisotopic mass for this compound (C₁₂H₁₂N₂O) is 200.09496 Da. uni.lu HRMS analysis would be expected to yield a measured m/z value very close to this theoretical value for the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H stretching of the amine group, C-H stretching of the aromatic and methylene (B1212753) groups, C=N and C=C stretching of the pyridine ring, and C-O-C stretching of the ether linkage. In similar compounds, these spectra are often recorded at room temperature with a resolution of 4.0 cm⁻¹ over a range of 4000-600 cm⁻¹. ualberta.ca

UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. rsc.orgmsu.edu The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. rsc.org this compound, with its phenoxy and pyridine rings, would be expected to exhibit characteristic absorption maxima (λ_max) in the UV region. The spectrum is typically recorded by passing a beam of UV-Vis light through a solution of the compound and measuring the absorbance at different wavelengths. sci-hub.se

Table 1: Spectroscopic Data for this compound and Related Compounds

| Technique | Observed/Predicted Data | Reference |

|---|---|---|

| ¹H NMR | Characteristic signals for aromatic and aliphatic protons. Specific ppm values would be determined by experimental analysis. ualberta.ca | ualberta.ca |

| ¹³C NMR | Characteristic signals for aromatic and aliphatic carbons. Specific ppm values would be determined by experimental analysis. ualberta.ca | ualberta.ca |

| High-Resolution Mass Spectrometry (HRMS) | Predicted Monoisotopic Mass: 200.09496 Da. uni.lu Expected [M+H]⁺ adduct at m/z 201.10224. uni.lu | uni.lu |

| Infrared (IR) Spectroscopy | Expected characteristic bands for N-H, C-H, C=N, C=C, and C-O-C vibrations. ualberta.ca | ualberta.ca |

| UV-Visible Spectroscopy | Expected absorption maxima (λ_max) in the UV region due to electronic transitions in the aromatic rings. rsc.orgmsu.edu | rsc.orgmsu.edu |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. mdpi.com For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. The purity of the compound is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often state a purity of 98% for this compound. chiralen.com

Gas Chromatography (GC): Gas chromatography is another powerful separation technique, though its applicability depends on the volatility and thermal stability of the compound. For this compound, GC could potentially be used for purity assessment, provided the compound can be vaporized without decomposition. The sample is injected into a heated port, vaporized, and carried by an inert gas through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the mobile and stationary phases.

Table 2: Chromatographic Methods for this compound

| Technique | Application | Typical Conditions | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. | Reversed-phase column (e.g., C18) with a polar mobile phase. mdpi.com | mdpi.com |

| Gas Chromatography (GC) | Purity assessment (if thermally stable). | Capillary column with a suitable stationary phase and temperature programming. | N/A |

Future Research Directions and Perspectives for 2 Phenoxypyridin 4 Yl Methanamine

Emerging Synthetic Strategies for its Core Structure and Derivatives

The synthesis of the phenoxypyridine core is a cornerstone for accessing (2-Phenoxypyridin-4-yl)methanamine and its derivatives. While traditional methods such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed Buchwald-Hartwig reactions are widely used for forming the characteristic C-O ether linkage, future research is expected to focus on more efficient, sustainable, and versatile synthetic strategies. acs.org

Emerging strategies may involve:

Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including enhanced safety, improved reaction control, higher yields, and the ability to scale up production rapidly. The application of flow chemistry to the synthesis of the this compound core could streamline its production and facilitate the rapid generation of derivative libraries.

Photoredox Catalysis: Light-mediated catalysis has opened new pathways for bond formation under mild conditions. Future synthetic approaches could leverage photoredox catalysis for the C-O coupling reaction to form the phenoxypyridine ether bond, potentially avoiding the need for high temperatures or expensive metal catalysts.

Enzymatic Synthesis: Biocatalysis is a growing field in green chemistry. The development of specific enzymes to catalyze the formation of the phenoxypyridine scaffold could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Late-Stage Functionalization: A significant area of future development will be the late-stage functionalization of the this compound core. This involves introducing chemical modifications in the final steps of a synthetic sequence, which allows for the rapid diversification of a parent molecule. Techniques such as C-H activation could be employed to modify the pyridine (B92270) or phenyl rings directly, providing access to novel derivatives that are difficult to obtain through traditional multi-step syntheses.

These advanced synthetic methods will be crucial for efficiently exploring the chemical space around the this compound scaffold.

Advanced Computational Investigations for Property Prediction and Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new chemical entities. For this compound and its derivatives, advanced computational investigations represent a significant future research direction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net For derivatives of this compound, QSAR models can be developed to predict their potency against various biological targets, such as enzymes or receptors. researchgate.net These models can help prioritize the synthesis of the most promising compounds, saving time and resources. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. acs.org For this compound derivatives, molecular docking can elucidate their binding modes within the active sites of targets like lysyl oxidase-like 2 (LOXL2) or various protein kinases. acs.orgresearchgate.net This information is critical for understanding the mechanism of action and for designing more potent and selective inhibitors.

Machine Learning and Artificial Intelligence (AI): The use of AI and machine learning in chemistry is a rapidly expanding frontier. arxiv.orgarxiv.org These technologies can be trained on large datasets of chemical structures and their properties to predict the characteristics of new, untested molecules. Future research will likely involve developing bespoke machine learning models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives, as well as their potential biological activities. arxiv.org This "in the wild" prediction for low-data regimes is particularly relevant for novel scaffolds. arxiv.org

The table below summarizes potential computational approaches and their applications for this chemical family.

| Computational Method | Purpose | Relevance for this compound |

| QSAR | Predict biological activity based on chemical structure. researchgate.net | Guide the design of derivatives with enhanced potency as enzyme inhibitors or other bioactive agents. researchgate.netnih.gov |

| Molecular Docking | Visualize and predict binding interactions with biological targets. acs.org | Optimize interactions with target proteins like LOXL2 and kinases to improve selectivity and affinity. acs.orgresearchgate.net |

| Molecular Dynamics (MD) | Simulate the movement of the molecule and its target over time. | Assess the stability of the ligand-protein complex and understand dynamic interactions. |

| Machine Learning/AI | Predict a wide range of properties (e.g., ADMET, activity) from structure. arxiv.org | Accelerate the drug discovery process by pre-screening virtual libraries for desirable properties. arxiv.org |

By integrating these advanced computational tools, researchers can more rationally design and optimize derivatives of this compound for specific applications.

New Frontiers in Derivatization and Application as a Fundamental Chemical Entity

The true potential of this compound lies in its role as a fundamental building block for creating a diverse range of functional molecules. The primary amine and the aromatic rings provide key anchor points for chemical modification.

Future research will likely push the boundaries of its derivatization and application into new areas:

Fragment-Based Drug Discovery (FBDD): The this compound scaffold is an ideal candidate for FBDD. Its relatively small size and defined chemical features allow it to be used as a starting point for "growing" or linking fragments to create highly potent and selective drug candidates. Its isostere, (4-phenoxypyridin-2-yl)methanamine, has already been explored as a core structure in this context. nih.gov

Development of Novel Bioactive Agents: While derivatives have shown promise as LOXL2 inhibitors for fibrosis and as antitumor agents, the scaffold is ripe for exploration against other targets. researchgate.netnih.gov The phenoxypyridine motif is a known bioisostere of diphenyl ether, a structure found in many bioactive compounds. mdpi.com This suggests that derivatives could be designed to target a wide array of enzymes and receptors involved in other diseases. For instance, derivatization of the amine could lead to novel inhibitors of other amine oxidases or transferases.

Targeted Protein Degradation: A cutting-edge area of research is the development of Proteolysis-Targeting Chimeras (PROTACs). These molecules induce the degradation of specific proteins by recruiting them to the cell's natural disposal machinery. The this compound core could be developed into a ligand that binds to a protein of interest, which is then linked to an E3 ligase-binding moiety to create a novel PROTAC.

Materials Science Applications: The rigid, aromatic nature of the phenoxypyridine structure suggests potential applications in materials science. Derivatives could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics, or as ligands for creating metal-organic frameworks (MOFs) with unique catalytic or gas-storage properties.

The exploration of structure-activity relationships (SAR) will remain crucial in guiding these derivatization efforts, whether for biological or material applications. nih.gov By systematically modifying the core structure—for example, by introducing different substituents on the phenyl or pyridine rings or by elaborating the aminomethyl group—researchers can fine-tune the properties of the resulting molecules to achieve desired functions. nih.gov

Q & A